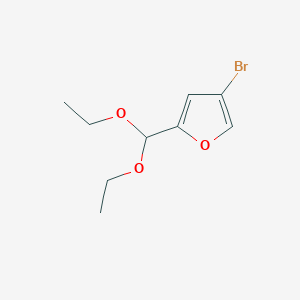
Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II), also known as Buchwald Nickel Cross-Coupling Catalyst Precursor, is a complex used as an air-stable nickel precatalyst . It has the empirical formula C43H37ClNiP2 and a molecular weight of 709.85 .
Molecular Structure Analysis
The molecular structure of Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) is represented by the SMILES string: Cl[Ni]C1=CC=CC=C1C.P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.P(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 .Chemical Reactions Analysis
This complex is used as a precursor for the synthesis of an air-stable Ni-precatalyst developed by Buchwald and coworkers . It is used for the amination of aryl chlorides, sulfamates, mesylates, and triflates . Additionally, this nickel precatalyst is used for the polymerization of halothiophenes .Physical and Chemical Properties Analysis
Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) is a yellow powder . It has a melting point range of 195-200 °C . It should be stored at a temperature of 2-8°C .作用機序
Target of Action
Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) is primarily used as a nickel precatalyst . Its main targets are aryl chlorides, sulfamates, mesylates, and triflates . These compounds are often used in organic synthesis, where the nickel precatalyst facilitates their transformation into other useful compounds .
Mode of Action
The compound interacts with its targets (aryl chlorides, sulfamates, mesylates, and triflates) through a process known as amination . This reaction involves the replacement of a halogen atom (such as chlorine) in the target molecule with an amino group (-NH2), facilitated by the nickel precatalyst .
Biochemical Pathways
The amination of aryl chlorides, sulfamates, mesylates, and triflates is a key step in various biochemical pathways, particularly in the synthesis of complex organic molecules . The downstream effects of these reactions can vary widely, depending on the specific molecules involved and the context of the reaction.
Pharmacokinetics
Its effectiveness can be influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .
Result of Action
The primary result of the action of Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) is the transformation of aryl chlorides, sulfamates, mesylates, and triflates into aminated products . These products can then undergo further reactions to form a wide variety of complex organic compounds.
Action Environment
The action of Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) can be influenced by various environmental factors. For instance, the compound is air-stable, which allows it to be used in open-air reactions . Additionally, the reaction is typically carried out at elevated temperatures . The presence of impurities or other reactive substances can also affect the efficacy and selectivity of the catalyst .
Safety and Hazards
This compound is classified as causing skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with eyes, skin, and clothing, and wearing protective gloves, clothing, and eye/face protection . In case of contact, rinse cautiously with water .
将来の方向性
As a precatalyst, Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) plays a crucial role in various chemical reactions, particularly in the field of organic synthesis . Its future use will likely continue to expand as researchers explore new applications for nickel-catalyzed cross-coupling reactions.
特性
| { "Design of the Synthesis Pathway": "The synthesis of Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) can be achieved through a ligand exchange reaction between Bis(triphenylphosphino)nickel(II) chloride and 2-methylphenylphosphine. The reaction can be carried out in a suitable solvent under inert atmosphere.", "Starting Materials": [ "Bis(triphenylphosphino)nickel(II) chloride", "2-methylphenylphosphine" ], "Reaction": [ "Add Bis(triphenylphosphino)nickel(II) chloride and 2-methylphenylphosphine in a 1:1 molar ratio in a suitable solvent such as dichloromethane or tetrahydrofuran.", "Stir the reaction mixture under inert atmosphere for several hours at room temperature.", "Filter the resulting solid and wash with cold solvent to obtain Bis(triphenylphosphino)(2-methylphenyl)chloronickel(II) as a yellow solid." ] } | |
CAS番号 |
27057-09-6 |
分子式 |
C43H37ClNiP2- |
分子量 |
709.8 g/mol |
IUPAC名 |
chloronickel;methylbenzene;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C7H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-5H,1H3;1H;/q;;-1;;+1/p-1 |
InChIキー |
BNEHQBISUSMIRX-UHFFFAOYSA-M |
SMILES |
CC1=CC=CC=[C-]1.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |
正規SMILES |
CC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] |
ピクトグラム |
Irritant; Health Hazard |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B3120643.png)

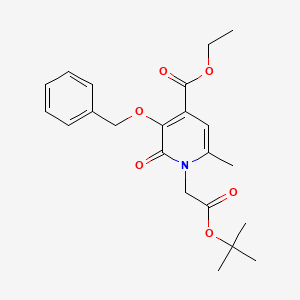

![Methyl 2-[(pyridin-4-ylmethyl)amino]benzoate](/img/structure/B3120657.png)
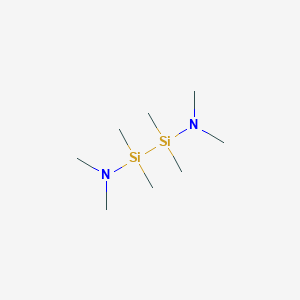

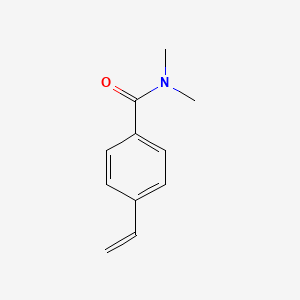
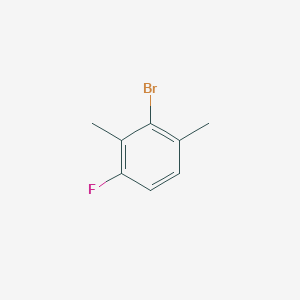
![2-([1,1'-Biphenyl]-2-yloxy)aniline](/img/structure/B3120677.png)
![Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl-](/img/structure/B3120706.png)
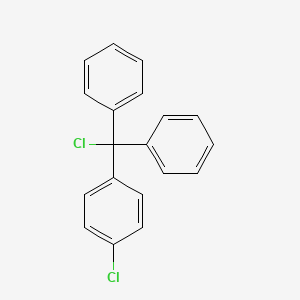
![tert-Butyl 2,7-diazaspiro[3.6]decane-7-carboxylate](/img/structure/B3120723.png)
